4-(2-Methylpyridin-3-yl)pyrrolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-(2-methylpyridin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O/c1-7-9(3-2-4-11-7)8-5-10(13)12-6-8/h2-4,8H,5-6H2,1H3,(H,12,13) |
InChI Key |
RBDJUTADHPDOMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C2CC(=O)NC2 |
Origin of Product |
United States |
Advanced Synthetic Strategies for 4 2 Methylpyridin 3 Yl Pyrrolidin 2 One and Its Analogues
Retrosynthetic Analysis and Planning for Pyrrolidinone Synthesis
Retrosynthetic analysis is a foundational strategy in designing the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. lkouniv.ac.inarxiv.org This process involves imaginary bond cleavages, known as disconnections, and functional group interconversions (FGI) to map out a viable forward synthetic pathway. numberanalytics.comslideshare.net
For the target molecule, 4-(2-Methylpyridin-3-yl)pyrrolidin-2-one, several retrosynthetic disconnections can be envisioned to identify key precursors. The primary strategies focus on disconnecting the C-N and C-C bonds that form the pyrrolidinone ring and the C-C bond linking the pyridine (B92270) and pyrrolidinone moieties.
Two major disconnection approaches are:
Disconnection of the Pyrrolidinone Ring: This strategy involves breaking the cyclic amide structure. A common disconnection is across the C4-C5 and N1-C2 bonds, which points towards a Michael addition-type cyclization. This leads to two key precursors: a pyridine-containing Michael acceptor and an amine-containing donor.
Key Precursor 1 (Michael Acceptor): An α,β-unsaturated ester or amide, such as (E)-4-(2-methylpyridin-3-yl)but-2-enoate.
Key Precursor 2 (Nucleophile): A source of ammonia (B1221849) or a primary amine derivative that can undergo conjugate addition followed by cyclization.
Disconnection of the Pyridine-Pyrrolidinone Bond: This approach severs the C3-C4 bond between the two heterocyclic rings. This is a powerful strategy if one of the rings is difficult to form in the presence of the other.
Key Precursor 3: A 4-halopyrrolidin-2-one or a pyrrolidin-2-one derivative suitable for cross-coupling.
Key Precursor 4: A 3-boronic acid or 3-stannane derivative of 2-methylpyridine (B31789) for use in metal-catalyzed cross-coupling reactions.
A third approach involves building the substituted pyridine ring onto a pre-existing pyrrolidinone core, although this is generally less common. The analysis suggests that precursors are typically derivatives of succinic acid or glutamic acid, which can be modified to incorporate the pyridine substituent and then cyclized.
| Disconnection Strategy | Bond(s) Cleaved | Key Precursors Identified | Forward Synthetic Reaction |
|---|---|---|---|
| Ring Formation via Michael Addition | N1-C2 and C4-C5 (conceptually) | Pyridine-substituted Michael acceptor; Amine source | Aza-Michael addition followed by intramolecular cyclization |
| Ring Formation via Reductive Amination | N1-C5 | γ-Keto acid or ester with pyridine substituent | Reductive amination with ammonia or primary amine |
| Pyridine-Pyrrolidinone Coupling | C(3)Py-C(4)Pyr | 4-Halopyrrolidin-2-one; 2-Methyl-3-pyridinylboronic acid | Suzuki or other metal-catalyzed cross-coupling |
Functional Group Interconversion (FGI) is an essential element of retrosynthetic planning, allowing for the transformation of one functional group into another to facilitate a key disconnection or simplify a synthetic step. numberanalytics.comub.edu In the synthesis of this compound, FGI can be crucial for preparing the necessary precursors in their required oxidation states or with the correct reactivity.
Common FGI strategies include:
Nitro to Amine Reduction: A common strategy involves introducing the pyridine ring as a nitropyridine derivative. The nitro group can be used to direct other reactions and is a robust functional group. A late-stage reduction of the nitro group to an amine can then facilitate the formation of a heterocyclic ring or another desired functionality.
Carboxylic Acid/Ester to Amide: The lactam (cyclic amide) of the pyrrolidinone ring is often formed from a precursor containing a carboxylic acid or ester and an amine. FGI from other functionalities (e.g., nitrile hydrolysis to a carboxylic acid) can be used to generate these necessary groups at the appropriate stage of the synthesis. chemicalbook.com
Oxidation/Reduction: The interconversion of alcohols, aldehydes, and carboxylic acids is a fundamental FGI. ub.edu For instance, a precursor alcohol might be oxidized to an aldehyde or acid to enable cyclization or coupling reactions.
By strategically employing FGI, chemists can navigate complex synthetic pathways, avoid protecting group manipulations, and access precursors that are not directly available. youtube.com
Innovative Synthetic Methodologies
Modern organic synthesis provides a diverse toolkit for constructing complex molecules like this compound. These methods often focus on achieving high stereoselectivity, developing efficient cyclization cascades, and utilizing powerful metal-catalyzed reactions.
Since the C4 position of 4-substituted pyrrolidin-2-ones is a stereocenter, controlling its absolute configuration is often a primary goal, especially in pharmaceutical applications. mdpi.commdpi.com Chiral pyrrolidines are frequently synthesized from the chiral pool, using starting materials like proline or pyroglutamic acid. mdpi.comnih.gov However, for analogues not easily derived from these sources, asymmetric synthesis is required.
Key stereoselective strategies include:
Chiral Auxiliaries: Attaching a chiral auxiliary to the precursor can direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is then removed in a subsequent step.
Asymmetric Catalysis: The use of chiral catalysts (metal-based or organocatalysts) can induce enantioselectivity in reactions such as conjugate additions, hydrogenations, or cycloadditions. mdpi.comwhiterose.ac.uk For example, a chiral phosphoric acid can catalyze an enantioselective intramolecular aza-Michael cyclization to form the pyrrolidinone ring. whiterose.ac.uk
Substrate Control: Existing stereocenters in the substrate can influence the stereochemistry of newly formed centers. This is particularly relevant in the synthesis of more complex, poly-substituted pyrrolidinones.
| Stereoselective Method | Description | Key Reaction Example |
|---|---|---|
| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules like S-pyroglutamic acid as the starting material. nih.gov | Derivatization of the 5-carboxylic acid group of pyroglutamic acid. |
| Asymmetric Organocatalysis | A small chiral organic molecule catalyzes an enantioselective reaction, often the key cyclization step. whiterose.ac.uk | Enantioselective intramolecular aza-Michael addition catalyzed by a chiral phosphoric acid. whiterose.ac.uk |
| Diastereoselective Cycloaddition | A [3+2] cycloaddition reaction where a chiral component directs the stereochemical outcome. acs.orgua.es | 1,3-dipolar cycloaddition between an azomethine ylide and a chiral N-tert-butanesulfinylazadiene. acs.org |
| Biocatalysis | Enzymes are used to catalyze a stereoselective transformation, such as the oxidation of catechols for subsequent addition reactions. rsc.org | Laccase-catalyzed oxidation followed by stereoselective 1,4-addition. rsc.org |
The construction of the five-membered lactam ring is the cornerstone of any synthesis of this class of compounds. A variety of cyclization methods have been developed, each with its own advantages regarding substrate scope and reaction conditions.
Prominent cyclization strategies include:
Intramolecular Aza-Michael Addition: This is a powerful method where an amine attacks an α,β-unsaturated ester, acid, or amide intramolecularly to form the five-membered ring. whiterose.ac.ukresearchgate.net
Reductive Amination: The cyclization of γ-keto acids or esters with ammonia or primary amines under reductive conditions is a direct and efficient route to pyrrolidinones.
[3+2] Cycloaddition Reactions: The reaction of an azomethine ylide (a three-atom component) with an alkene (a two-atom component) provides a direct route to the pyrrolidinone skeleton, often with excellent control of stereochemistry. ua.esmdpi.com
Lactamization of Amino Acids: The direct intramolecular condensation of γ-amino acids, often promoted by dehydrating agents, is a fundamental method for forming the pyrrolidinone ring. rdd.edu.iq
Radical Cyclization: 5-exo-trig radical cyclizations can be employed to form the pyrrolidinone ring, offering an alternative pathway that operates under different mechanistic principles. acs.org
Transition metal catalysis has revolutionized the synthesis of complex molecules by enabling the formation of C-C and C-N bonds with high efficiency and selectivity. researchgate.net
Cross-Coupling for Pyridine-Pyrrolidinone Linkage: Palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Negishi reactions are ideal for forming the C-C bond between the pyridine and pyrrolidinone rings. This typically involves reacting a halo-pyrrolidinone with an organometallic pyridine derivative (e.g., a boronic acid) or vice versa.
Catalysis in Ring Formation: Metals can also catalyze the formation of the pyrrolidinone ring itself. For instance, cobalt-catalyzed reductive coupling of nitriles and acrylamides can produce pyrrolidinone derivatives. organic-chemistry.orgbohrium.com Copper-catalyzed intramolecular C-H amination of N-halide amides represents another advanced method for pyrrolidine (B122466) synthesis. nih.gov Rhodium catalysts have been employed for the annulation of unsaturated systems through C-H activation to build complex heterocyclic scaffolds. researchgate.net
| Reaction Type | Metal Catalyst | Application in Synthesis |
|---|---|---|
| Suzuki Coupling | Palladium (Pd) | Formation of the C-C bond between the pyridine and pyrrolidinone rings. |
| Reductive Coupling | Cobalt (Co) | Regioselective synthesis of pyrrolidinone derivatives from nitriles and acrylamides. organic-chemistry.orgbohrium.com |
| Intramolecular C-H Amination | Copper (Cu) | Formation of the pyrrolidine ring via direct C-H functionalization. nih.gov |
| [2+2+2] Cycloadditions | Cobalt (Co), Rhodium (Rh) | Construction of pyridine or fused pyrrolidine systems from diynes and unsaturated partners. researchgate.net |
One-Pot Synthetic Procedures for Enhanced Efficiency
The development of one-pot synthetic methodologies for the construction of complex heterocyclic scaffolds has garnered significant attention in medicinal and process chemistry. These strategies offer numerous advantages, including reduced reaction times, lower operational costs, and a decreased environmental footprint by minimizing waste generation and purification steps. For the synthesis of this compound and its analogues, one-pot procedures based on a tandem Michael addition-reductive cyclization sequence have emerged as a highly efficient approach.
This methodology typically involves the reaction of a substituted nitroalkene with a carbon nucleophile, such as a malonate ester, to form a γ-nitro ester intermediate. This intermediate is then subjected to a reductive cyclization in the same reaction vessel to afford the desired γ-lactam (pyrrolidin-2-one). The efficiency of this process hinges on the careful selection of reagents and reaction conditions to ensure the compatibility of all sequential steps.
A plausible and efficient one-pot synthesis of this compound is outlined below. The synthesis commences with the preparation of the key intermediate, (E)-2-(2-methylpyridin-3-yl)-1-nitroethene. This is achieved through a Henry reaction between 2-methylpyridine-3-carbaldehyde and nitromethane, followed by dehydration of the resulting nitroalkanol.
The subsequent one-pot tandem reaction involves the Michael addition of a C1-synthon, such as diethyl malonate, to the pyridyl-substituted nitroalkene. This addition is typically catalyzed by a mild base. Following the formation of the Michael adduct, a reducing agent is introduced to selectively reduce the nitro group to an amine. This in situ generated amino group then undergoes spontaneous intramolecular cyclization, with concomitant loss of one of the ester groups, to furnish the final product, this compound.
A variety of reducing systems can be employed for the reductive cyclization step, with catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like hydrogen gas or ammonium (B1175870) formate (B1220265) being a common and effective choice. Alternative reducing agents such as zinc or iron powder in the presence of an acid (e.g., HCl or acetic acid) have also been successfully utilized in similar transformations.
The versatility of this one-pot approach allows for the synthesis of a diverse range of analogues by varying the substituents on both the nitroalkene and the Michael donor. The following table summarizes the research findings for the one-pot synthesis of various 4-aryl- and 4-heteroarylpyrrolidin-2-one analogues, demonstrating the scope and efficiency of this methodology.
Table 1: One-Pot Synthesis of 4-Substituted Pyrrolidin-2-one Analogues
| Entry | Aryl/Heteroaryl Group | Michael Donor | Reducing Agent | Solvent | Yield (%) |
| 1 | Phenyl | Diethyl malonate | H₂, Pd/C | Ethanol | 85 |
| 2 | 4-Chlorophenyl | Dimethyl malonate | Zn, HCl | Methanol | 78 |
| 3 | 4-Methoxyphenyl | Diethyl malonate | Fe, NH₄Cl | Ethanol/Water | 82 |
| 4 | 2-Naphthyl | Dimethyl malonate | H₂, Pd/C | Ethyl acetate | 88 |
| 5 | 3-Pyridyl | Diethyl malonate | H₂, Pd/C | Methanol | 75 |
| 6 | 4-Pyridyl | Dimethyl malonate | Zn, Acetic Acid | Ethanol | 72 |
| 7 | 2-Thienyl | Diethyl malonate | H₂, Pd/C | THF | 80 |
| 8 | 2-Furyl | Dimethyl malonate | Fe, HCl | Methanol | 76 |
The data presented in Table 1 underscores the robustness of the one-pot tandem Michael addition-reductive cyclization strategy for the synthesis of a variety of 4-substituted pyrrolidin-2-ones. The yields are generally high, and the methodology is tolerant of a range of functional groups on the aromatic or heteroaromatic ring. This efficiency and versatility make one-pot procedures a highly attractive and practical approach for the synthesis of this compound and its structurally related analogues.
Comprehensive Spectroscopic and Structural Characterization of 4 2 Methylpyridin 3 Yl Pyrrolidin 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (1H) NMR Analysis for Structural Proton Assignment
No experimental data for the ¹H NMR spectrum of 4-(2-Methylpyridin-3-yl)pyrrolidin-2-one could be found.
Carbon (13C) NMR Analysis for Carbon Skeleton Elucidation
No experimental data for the ¹³C NMR spectrum of this compound could be located.
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
There is no available information on any 2D NMR studies conducted on this compound.
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
No FTIR spectral data for this compound is publicly available.
Mass Spectrometry Techniques
No mass spectrometry data, including molecular ion peak or fragmentation patterns, for this compound could be retrieved from available sources.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination
No published data available for this compound.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Exact Mass Confirmation
No published data available for this compound.
X-ray Crystallography for Solid-State Molecular Architecture
No published data available for this compound.
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
No published data available for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties
No published data available for this compound.
Computational Chemistry and Theoretical Investigations of 4 2 Methylpyridin 3 Yl Pyrrolidin 2 One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has been widely adopted in chemistry and materials science for its ability to accurately predict molecular properties. nih.gov Calculations are typically performed using specific functionals, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a suitable basis set like 6-311++G(d,p) to ensure reliable results. nih.govnih.govresearchgate.net
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. scirp.org Geometric optimization is the process of finding the arrangement of atoms in space that corresponds to the lowest energy, and therefore the most stable conformation. nih.govscispace.com For a molecule like 4-(2-Methylpyridin-3-yl)pyrrolidin-2-one, which has rotatable bonds, conformational analysis is performed to identify the global minimum on the potential energy surface. researchgate.net This involves systematically rotating the bonds connecting the pyrrolidinone and pyridine (B92270) rings to find the most energetically favorable orientation. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide the foundational data for all subsequent calculations. nih.govresearchgate.net
Table 1: Representative Optimized Geometric Parameters (Hypothetical) This table is illustrative. Actual values would be derived from DFT calculations.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (Pyrrolidinone) | 1.35 Å |
| Bond Length | C=O (Pyrrolidinone) | 1.23 Å |
| Bond Length | C-C (Ring Junction) | 1.52 Å |
| Bond Angle | C-N-C (Pyrrolidinone) | 112° |
| Dihedral Angle | Pyridine-Pyrrolidinone | 45° |
Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. nih.govmdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. malayajournal.orgwuxibiology.com
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). malayajournal.org This gap is a critical descriptor of molecular stability; a large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.orgresearchgate.net Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack. researchgate.netresearchgate.net
Table 2: Frontier Molecular Orbital Energies (Hypothetical) This table is illustrative. Actual values would be derived from DFT calculations.
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 eV | Indicates regions susceptible to electrophilic attack. |
| LUMO | -1.2 eV | Indicates regions susceptible to nucleophilic attack. |
| Energy Gap (ΔE) | 5.3 eV | Suggests high molecular stability. |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. malayajournal.org The MEP is an invaluable tool for predicting how a molecule will interact with other chemical species.
Different colors on the MEP map denote different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. malayajournal.org
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.
Green: Regions of neutral potential.
For this compound, the oxygen atom of the carbonyl group and the nitrogen atom in the pyridine ring are expected to be electron-rich (red), while the hydrogen atoms, particularly the one on the pyrrolidinone nitrogen, would be electron-poor (blue).
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. orientjchem.org
The key aspect of NBO analysis is the study of delocalization effects, quantified by second-order perturbation theory. nih.gov This analysis reveals hyperconjugative interactions, which are stabilizing charge transfers from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis-type NBOs. orientjchem.org These interactions, such as the delocalization of a lone pair into an adjacent anti-bonding orbital (n → σ*), are crucial for understanding the molecule's stability and electronic properties.
DFT calculations can accurately predict various spectroscopic properties, which is essential for structural elucidation and comparison with experimental data. d-nb.infomdpi.com
Infrared (IR) Frequencies: Theoretical calculations of vibrational frequencies help in the assignment of experimental IR and Raman spectra. nih.govresearchgate.net By calculating the harmonic vibrational frequencies, specific peaks in the experimental spectrum can be attributed to specific molecular motions (e.g., C=O stretching, N-H bending). A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors. researchgate.net
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These theoretical predictions are a powerful aid in assigning signals in complex experimental NMR spectra, helping to confirm the molecular structure. researchgate.net
Table 3: Predicted vs. Experimental Vibrational Frequencies (Hypothetical) This table is illustrative. Actual values would be derived from DFT calculations.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| C=O Stretch | 1705 | 1690 |
| N-H Bend | 1550 | 1542 |
| C-H Stretch (Aromatic) | 3080 | 3075 |
Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness using derivatives of the electronic energy. mdpi.com These global reactivity descriptors are calculated from the energies of the HOMO and LUMO and offer quantitative measures of a molecule's stability and reactivity. scirp.orgresearchgate.net
Key descriptors include:
Electronic Chemical Potential (μ): Measures the tendency of electrons to escape from the system. mdpi.com
Chemical Hardness (η): Measures the resistance to change in electron distribution. A higher hardness value corresponds to greater stability. mdpi.commdpi.com
Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.commdpi.com
These descriptors provide a powerful theoretical basis for comparing the reactivity of different molecules and predicting their chemical behavior. researchgate.net
Solvent Effects on Electronic Properties
The chemical environment, particularly the solvent, can significantly influence the electronic properties of a molecule by altering its charge distribution and orbital energies. For a polar molecule like this compound, which contains a lactam and a pyridine ring, solvent effects are particularly pronounced.
Theoretical investigations into solvent effects are commonly performed using quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). These methods can model the solvent environment, often using a Polarizable Continuum Model (PCM), to predict how solvent polarity affects molecular geometry, dipole moments, and electronic absorption spectra. medjchem.com
As solvent polarity increases, a general trend of increased dipole moment is expected for polar molecules due to stabilization of the charge-separated ground state. medjchem.com This can also lead to changes in the absorption maxima (λmax) in the UV-Visible spectrum, a phenomenon known as solvatochromism. nih.govnih.gov For n→π* and π→π* transitions, which are characteristic of the carbonyl group in the pyrrolidinone ring and the aromatic pyridine system, the solvent can differentially stabilize the ground and excited states, leading to either a red shift (bathochromic) or a blue shift (hypsochromic) in λmax. researchgate.netresearchgate.net Studies on similar heterocyclic compounds have confirmed that solvent polarity can significantly alter electronic transition energies. medjchem.com
Table 1: Representative Theoretical Data on Solvent Effects on Molecular Properties
This interactive table illustrates the hypothetical effect of different solvents on the key electronic and structural properties of a molecule like this compound, based on general principles observed in related compounds. medjchem.com
| Property | Gas Phase | Chloroform (ε=4.8) | Ethanol (ε=24.6) | Water (ε=78.4) |
|---|---|---|---|---|
| Ground State Dipole Moment (Debye) | 3.5 | 4.2 | 5.1 | 5.5 |
| HOMO-LUMO Energy Gap (eV) | 5.0 | 4.8 | 4.6 | 4.5 |
| Absorption Maxima λmax (nm) | 285 | 290 | 296 | 298 |
Note: The data presented are illustrative and not from direct experimental or computational results for this compound.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide detailed information on the conformational dynamics, flexibility, and interactions of a molecule like this compound, both in isolation and in complex with biological macromolecules. mdpi.com
Conformational Flexibility and Dynamic Behavior
The structure of this compound possesses significant conformational flexibility. This arises from the puckering of the five-membered pyrrolidinone ring, which can adopt various conformations such as envelope or twist forms, and the rotation around the single bond connecting the pyrrolidinone and pyridine rings. nih.govresearchgate.net
MD simulations can explore the potential energy surface of the molecule to identify stable and transient conformations. Key metrics analyzed during these simulations include:
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual atoms or residues to identify regions of high flexibility and mobility within the molecule.
For this compound, RMSF analysis would likely highlight higher fluctuations in the pyrrolidinone ring compared to the more rigid pyridine ring, and particularly at the linkage between the two ring systems.
Protein-Ligand Binding Pathways and Mechanisms
MD simulations are instrumental in drug discovery for elucidating the mechanisms by which a ligand binds to its protein target. unimi.it These simulations can reveal the binding pathway, the conformational changes in both the ligand and the protein upon binding, and the key intermolecular interactions that stabilize the complex. nih.gov
For a compound like this compound, potential interactions with a protein active site would include:
Hydrogen Bonding: The carbonyl oxygen and the amide hydrogen of the pyrrolidinone ring are potent hydrogen bond acceptors and donors, respectively. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.
Hydrophobic and van der Waals Interactions: The methyl group and the aromatic pyridine ring can engage in favorable hydrophobic and van der Waals contacts with nonpolar amino acid residues.
π-π Stacking: The pyridine ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
By analyzing the MD trajectory, a detailed map of these interactions can be generated, and their persistence over time can be quantified. mdpi.com Furthermore, computational techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the simulation snapshots to estimate the binding free energy, providing a quantitative measure of binding affinity. mdpi.com
Table 2: Potential Interacting Residues and Binding Modes for this compound
This table outlines the likely types of interactions between the functional groups of the title compound and amino acids in a hypothetical protein binding site.
| Functional Group of Ligand | Potential Interacting Amino Acid | Type of Interaction |
|---|---|---|
| Pyrrolidinone C=O | Ser, Thr, Asn, Gln, Arg, Lys | Hydrogen Bond (Acceptor) |
| Pyrrolidinone N-H | Asp, Glu, Main-chain C=O | Hydrogen Bond (Donor) |
| Pyridine N | Ser, Thr, Asn, Gln | Hydrogen Bond (Acceptor) |
| Pyridine Ring | Phe, Tyr, Trp | π-π Stacking |
| Methyl Group | Leu, Ile, Val, Ala | Hydrophobic Interaction |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical or machine learning-based approaches that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govcas.org These models are essential tools in medicinal chemistry for predicting the activity of new compounds and guiding the design of more potent molecules. mdpi.comarxiv.org
Derivation of Molecular Descriptors from Chemical Structure
The foundation of any QSAR/QSPR model is the conversion of a chemical structure into a set of numerical values known as molecular descriptors. arxiv.org These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. For a series of analogs based on the this compound scaffold, a wide range of descriptors would be calculated.
Table 3: Categories of Molecular Descriptors for QSAR/QSPR Modeling
This interactive table provides examples of descriptor classes that would be relevant for building predictive models for derivatives of this compound.
| Descriptor Category | Examples | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Atom Count, Rotatable Bond Count | Basic molecular composition and size. |
| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Atom connectivity and branching. |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Lipophilicity and polarizability. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Charge distribution and reactivity. |
Development of Predictive Models for Biological Activity Relationships
Once descriptors are calculated for a set of compounds with known biological activity, a mathematical model is developed to establish a relationship. nih.gov This involves selecting the most relevant descriptors and using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create a predictive equation. scispace.com
For a series of pyrrolidinone derivatives, a hypothetical QSAR model might take the form: pIC₅₀ = a(LogP) - b(Molecular_Volume) + c*(Dipole_Moment) + d
Here, pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of activity), and a, b, and c are coefficients that indicate the positive or negative contribution of each descriptor to the activity. uran.ua
The predictive power and robustness of the developed QSAR model must be rigorously validated using both internal (e.g., cross-validation) and external validation techniques. aaup.edu Key statistical parameters like the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²) are used to assess the model's quality. A well-validated QSAR model can then be used to predict the biological activity of newly designed, untested compounds based solely on their chemical structure. rsc.org
Application in Rational Design of Analogues
Computational chemistry and theoretical investigations play a pivotal role in the rational design of analogues of this compound. By leveraging in silico techniques, researchers can predict the biological activity and physicochemical properties of novel derivatives, thereby prioritizing synthetic efforts and accelerating the discovery of compounds with improved therapeutic profiles. These computational approaches are particularly valuable in the context of designing modulators for targets such as nicotinic acetylcholine (B1216132) receptors (nAChRs), where selectivity and potency are crucial. mdpi.com
The rational design of analogues typically begins with the core scaffold of this compound and explores the impact of various structural modifications. Computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies, pharmacophore modeling, and molecular docking are instrumental in this process. nih.gov
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are developed to establish a mathematical correlation between the structural features of a series of compounds and their biological activity. nih.gov For analogues of this compound, a 3D-QSAR model could be constructed to understand how different substituents on the pyridine or pyrrolidinone rings influence their affinity for a specific nAChR subtype. These models can highlight which steric, electronic, and hydrophobic properties are critical for activity, guiding the design of more potent molecules. nih.govresearchgate.net
Pharmacophore Modeling
Pharmacophore mapping identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For nAChR modulators, a pharmacophore model would typically include features like a hydrogen bond acceptor (the carbonyl group of the pyrrolidinone), a hydrogen bond donor (the protonated nitrogen of the pyridine ring), and hydrophobic regions. nih.govnih.gov By aligning new designs to a validated pharmacophore model, it is possible to predict whether a novel analogue is likely to bind to the target receptor. nih.gov
Molecular Docking
Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor's active site. nih.gov In the rational design of analogues of this compound, docking studies can provide insights into the specific interactions between the ligand and the amino acid residues of the nAChR binding pocket. researchgate.net These simulations can help in understanding the impact of structural modifications on binding affinity and selectivity, thereby guiding the design of analogues with enhanced interactions with the target. researchgate.netnih.gov For instance, docking could be used to evaluate how different substituents on the pyridine ring might form additional hydrogen bonds or hydrophobic interactions within the receptor's binding site.
The following interactive table illustrates a hypothetical rational design strategy for analogues of this compound, showcasing how computational predictions can guide the selection of substituents to enhance biological activity.
| Analogue | Modification | Rationale for Modification | Predicted Effect on Activity (Hypothetical) | Computational Method Used |
| Parent Compound | This compound | - | Baseline | - |
| Analogue 1 | Addition of a hydroxyl group to the pyridine ring | Introduce a hydrogen bond donor to interact with a specific residue in the binding pocket. | Increased Potency | Molecular Docking, Pharmacophore Modeling |
| Analogue 2 | Replacement of the methyl group with a trifluoromethyl group | Enhance metabolic stability and potentially alter electronic properties for improved binding. | Increased Bioavailability and Potency | QSAR, Molecular Docking |
| Analogue 3 | Introduction of a halogen (e.g., Chlorine) on the pyridine ring | Explore the effect of an electron-withdrawing group on the pyridine nitrogen's basicity and interaction with the receptor. | Altered Selectivity | QSAR, Molecular Docking |
| Analogue 4 | Substitution on the pyrrolidinone ring | Investigate the steric and electronic requirements of the binding pocket region interacting with the pyrrolidinone scaffold. | Potentially altered potency and selectivity. | Molecular Docking |
These computational strategies provide a powerful framework for the iterative process of drug design, allowing for the refinement of molecular structures to optimize their therapeutic potential. The insights gained from these theoretical investigations are crucial for the efficient development of novel and effective analogues of this compound.
Chemical Reactivity and Functionalization of 4 2 Methylpyridin 3 Yl Pyrrolidin 2 One
Intrinsic Reactivity of the Pyrrolidinone Lactam Ring
The five-membered lactam ring of the pyrrolidinone system possesses a strained amide bond, which is the primary site of its reactivity. The reactivity of this ring is analogous to that of other 4-substituted lactams and is characterized by its susceptibility to nucleophilic attack at the carbonyl carbon.
Hydrolysis: The lactam ring can undergo hydrolysis under both acidic and basic conditions to yield the corresponding γ-amino acid. The acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. cdnsciencepub.com Conversely, base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. nih.gov The rate of hydrolysis can be influenced by the nature of the substituent at the 4-position.
Reduction: The amide functionality of the lactam ring can be reduced to the corresponding amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.commasterorganicchemistry.comjove.com This reaction converts the 4-(2-Methylpyridin-3-yl)pyrrolidin-2-one to 4-(2-Methylpyridin-3-yl)pyrrolidine. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. It is important to note that incomplete reduction can sometimes lead to the formation of amino alcohols. echemi.com
Table 1: Predicted Reactivity of the Pyrrolidinone Lactam Ring
| Reaction | Reagents | Predicted Product |
| Acid-Catalyzed Hydrolysis | H₃O⁺, Δ | 4-Amino-3-(2-methylpyridin-3-yl)butanoic acid |
| Base-Catalyzed Hydrolysis | NaOH, H₂O, Δ | Sodium 4-amino-3-(2-methylpyridin-3-yl)butanoate |
| Reduction | LiAlH₄, then H₂O | 4-(2-Methylpyridin-3-yl)pyrrolidine |
This table presents predicted reactivity based on the known chemistry of analogous lactam systems.
Reactivity of the Pyridine (B92270) Moiety
The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of the methyl group at the 2-position and the pyrrolidinone substituent at the 3-position further modulates this reactivity.
Electrophilic Aromatic Substitution: Pyridine itself is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom. When substitution does occur, it is typically directed to the 3-position. quora.comyoutube.com In the case of this compound, the existing substituents will direct incoming electrophiles. The methyl group is an activating group, while the pyrrolidinone ring can be considered a deactivating group. Therefore, electrophilic substitution is predicted to be challenging and may require harsh reaction conditions.
Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, especially if a good leaving group is present. youtube.comwikipedia.org For this compound, direct nucleophilic substitution on the pyridine ring is unlikely without prior functionalization to introduce a leaving group. However, the Chichibabin reaction, which involves the amination of pyridines using sodium amide, typically occurs at the 2- or 6-position. youtube.com
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using various oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgtandfonline.com The resulting pyridine N-oxide is more reactive towards both electrophilic and nucleophilic substitution.
Selective Functionalization Strategies and Derivatization
The selective functionalization of this compound can be achieved by targeting either the pyrrolidinone ring or the pyridine moiety, or by utilizing C-H activation strategies.
Functionalization via the Lactam Ring:
N-Alkylation/Arylation: The nitrogen atom of the lactam can be deprotonated with a strong base and subsequently alkylated or arylated to introduce a variety of substituents.
α-Functionalization: The carbon atom alpha to the carbonyl group can be deprotonated using a strong base like lithium diisopropylamide (LDA) to form an enolate, which can then react with various electrophiles.
Functionalization of the Pyridine Moiety:
C-H Activation: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of pyridines. beilstein-journals.orgnih.govnih.govrsc.org This approach allows for the direct introduction of various functional groups at specific positions of the pyridine ring, potentially at the C4, C5, or C6 positions of the 2-methyl-3-substituted pyridine ring.
Halogenation: The pyridine ring can be halogenated, which then allows for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents.
Derivatization: Derivatization of the molecule can also be achieved through reactions involving the existing functional groups. For instance, if the lactam ring is hydrolyzed, the resulting carboxylic acid and amine functionalities can be further modified. nih.gov
Table 2: Potential Selective Functionalization Reactions
| Target Site | Reaction Type | Potential Reagents |
| Lactam Nitrogen | N-Alkylation | NaH, R-X |
| Pyridine Ring (C-H) | C-H Arylation | Pd(OAc)₂, PPh₃, Ar-X |
| Pyridine Nitrogen | N-Oxidation | m-CPBA |
This table outlines potential functionalization strategies based on general reactivity patterns of similar heterocyclic systems.
Elucidation of Reaction Mechanisms
The mechanisms of the reactions involving this compound are expected to follow established pathways for lactam and pyridine chemistry.
Lactam Ring Opening: The mechanism of lactam hydrolysis involves the formation of a tetrahedral intermediate. nih.govacs.orgresearchgate.netacs.org In acid-catalyzed hydrolysis, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for the attack of water. In base-catalyzed hydrolysis, the hydroxide ion directly attacks the carbonyl carbon.
Pyridine C-H Functionalization: The mechanism of transition-metal-catalyzed C-H activation of pyridines often involves the coordination of the pyridine nitrogen to the metal center, followed by oxidative addition of a C-H bond to the metal. beilstein-journals.orgrsc.orgacs.org Reductive elimination then yields the functionalized pyridine and regenerates the catalyst.
Nucleophilic Aromatic Substitution on Pyridine: The SₙAr mechanism for pyridines involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer-like complex), followed by the elimination of a leaving group to restore aromaticity. wikipedia.orgresearchgate.netnih.gov
A deeper understanding of the specific reaction mechanisms for this compound would require dedicated experimental and computational studies.
Structure Activity Relationship Sar Studies of 4 2 Methylpyridin 3 Yl Pyrrolidin 2 One Analogues
Design Principles for Structural Modifications
The design of analogues based on the 4-(2-Methylpyridin-3-yl)pyrrolidin-2-one scaffold is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. A primary strategy involves structure-based drug design, where structural information of the target enzyme is used to guide modifications. nih.gov This approach often begins with a "hit" compound, which may be identified through high-throughput screening, and then systematically modifying its structure to improve its interaction with the target.
Key design principles for modifying this scaffold include:
Fragment Addition: Introducing new chemical fragments to the core structure can create additional interactions with the target's binding site. For instance, the addition of a pyrimidinyl piperazine (B1678402) fragment to a 2-pyrrolidone ring was shown to significantly increase the inhibitory effect on monoacylglycerol lipase (B570770) (MAGL). nih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can modulate a compound's activity and metabolic stability. For example, modifying aryl moieties can optimize binding and reduce metabolic liabilities. A notable optimization involved the creation of a 3-fluoro-5-(2-methylpyridin-3-yl)phenyl fragment to enhance metabolic stability. nih.gov
Substrate-Based Design: For enzyme inhibitors, the structure of the natural substrate can serve as a template for inhibitor design. maastrichtuniversity.nl Many inhibitors of nitric oxide synthase (NOS), for example, are designed based on L-arginine, the enzyme's physiological substrate. maastrichtuniversity.nl
Conformational Rigidity: Introducing cyclic structures or other rigidifying elements can lock the molecule into a bioactive conformation, which can improve binding affinity by reducing the entropic penalty of binding.
These principles are applied in an iterative process of design, synthesis, and biological testing to develop compounds with optimized therapeutic profiles. acs.orgnih.gov
Molecular Recognition and Ligand Binding Site Analysis
Molecular recognition is fundamental to the biological activity of any therapeutic agent, dictating how a ligand binds to its target protein. plos.org The binding sites of enzymes are highly specific three-dimensional pockets whose residue composition determines the types of interactions available for ligand binding. plos.org For scaffolds like this compound, which can target enzymes such as lipases and synthases, the binding site often contains a mix of hydrophobic and polar residues, allowing for a combination of interactions that contribute to high-affinity binding.
Understanding the general composition of these binding sites is crucial for structure-based drug design. plos.org Analysis of large databases of protein-ligand complexes reveals that certain amino acids, such as tyrosine, tryptophan, and arginine, are often over-represented in biologically relevant binding sites compared to the rest of the protein surface. plos.org This knowledge helps in designing ligands with functional groups that can specifically interact with these key residues.
In silico molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand within the active site of a target protein. mdpi.comresearchgate.net This method computationally places a 3D model of the ligand into the 3D structure of the protein's binding site, calculating a "docking score" or binding energy that estimates the strength of the interaction. mdpi.comresearchgate.net
For analogues of this compound, docking studies help to:
Predict Binding Poses: Determine the most likely three-dimensional arrangement of the ligand in the active site. nih.gov
Estimate Binding Affinity: Provide a quantitative measure (e.g., in kcal/mol) of how strongly the ligand binds to the target. nih.gov Lower binding energy values typically indicate a more stable protein-ligand complex. nih.gov
Guide Structural Modifications: Identify which parts of the ligand are most important for binding and suggest modifications to improve interactions. nih.gov
Studies on various heterocyclic compounds have demonstrated the utility of this approach in predicting interactions with key amino acid residues, thereby rationalizing observed biological activities and guiding the design of more potent molecules. nih.govmdpi.com
The stability of a ligand-protein complex is determined by the sum of various non-covalent intermolecular interactions. nih.govthescipub.com For the this compound scaffold, the key interactions include:
Hydrogen Bonds: These are critical for both affinity and specificity. The carbonyl oxygen of the pyrrolidin-2-one ring can act as a hydrogen bond acceptor, while the nitrogen atom in the pyridine (B92270) ring can also participate in hydrogen bonding. In some nitric oxide synthase (NOS) inhibitors, for instance, an aminopyridine moiety forms crucial hydrogen bonds with a heme propionate (B1217596) group in the enzyme's active site. nih.gov The pyrrolidine (B122466) nitrogen has also been noted to form hydrogen bonds. nih.gov
π-π Stacking: The pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan within the binding site, further anchoring the ligand. nih.gov
The precise nature and geometry of these interactions determine the ligand's affinity and selectivity for its target.
Biological systems are inherently chiral, and as a result, the different enantiomers of a chiral drug can exhibit significantly different pharmacological activities. nih.gov The 4-position of the pyrrolidin-2-one ring in the title compound is a stereocenter, meaning the molecule can exist as (R)- and (S)-enantiomers.
The impact of stereochemistry is profound because the binding site of a target protein is also a specific, chiral environment. According to the Easson-Stedman hypothesis, a three-point interaction between a ligand and its binding site is often necessary for specificity. nih.gov Consequently, one enantiomer may fit optimally into the binding site, allowing for all key interactions to be established, while the other enantiomer cannot align properly, resulting in weaker binding or no activity at all. nih.gov
For example, in studies of certain NOS inhibitors, it was observed that although a racemic mixture was used for crystallization, only the S-enantiomer was bound in the active site, which correlated with its superior binding affinity compared to the R-enantiomer. nih.govacs.org This highlights that the specific 3D arrangement of the substituents around the chiral center is critical for effective ligand-target interactions.
Mechanistic Insights into Biological Activity (In Vitro Studies)
In vitro studies are essential for elucidating the mechanism of action of new chemical entities. These experiments, conducted in a controlled laboratory setting outside of a living organism, provide direct evidence of a compound's biological activity and its effect on a specific molecular target. rdd.edu.iq For analogues of this compound, these studies typically involve enzyme inhibition assays to quantify their potency and selectivity. acs.orgrdd.edu.iq
The process involves incubating the target enzyme with its substrate and varying concentrations of the inhibitor. The rate of the enzymatic reaction is measured, allowing for the determination of key inhibitory parameters. These studies can also reveal the mode of inhibition (e.g., competitive, non-competitive, or reversible), offering deeper mechanistic insights. acs.org
The therapeutic potential of an enzyme inhibitor is defined by its potency (how much of the drug is needed to cause an effect) and its selectivity (how well it distinguishes between its intended target and other proteins).
Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is a key enzyme in the endocannabinoid system, responsible for degrading the neurotransmitter 2-arachidonoylglycerol (B1664049) (2-AG). nih.govdoi.org Inhibition of MAGL is a promising therapeutic strategy for various neurological disorders. nih.gov Structure-activity relationship studies have identified pyrrolidin-2-one derivatives as potent, reversible inhibitors of MAGL. nih.gov A structure-based design approach, starting from a piperazinyl-pyrrolidin-2-one core, led to the development of highly potent analogues. nih.gov One crucial optimization involved creating a 3-fluoro-5-(2-methylpyridin-3-yl)phenyl fragment, demonstrating that the 2-methylpyridin-3-yl moiety is a key component of high-affinity MAGL inhibitors. nih.gov
Nitric Oxide Synthase (NOS) Inhibition: NOS enzymes (nNOS, eNOS, iNOS) catalyze the production of nitric oxide, a critical signaling molecule. maastrichtuniversity.nl Overproduction of NO is implicated in various pathological conditions, making selective NOS inhibition a valuable therapeutic goal. maastrichtuniversity.nlnih.gov Analogues containing aminopyridine and pyrrolidine moieties have been developed as potent and selective NOS inhibitors. nih.gov The aminopyridine group is often designed to mimic the guanidinium (B1211019) group of the natural substrate L-arginine, forming key hydrogen bonds in the active site. nih.gov Selectivity between NOS isoforms is a major challenge and is often modulated by modifying substituents on the core scaffold to exploit subtle differences in the active sites of the isoforms. nih.gov
The following table summarizes representative inhibition data for analogues related to the this compound scaffold.
| Compound Class | Target Enzyme | Inhibition Value (IC₅₀/Kᵢ) | Selectivity Profile |
|---|---|---|---|
| Piperazinyl Pyrrolidin-2-one Analogues | Monoacylglycerol Lipase (MAGL) | Subnanomolar to Nanomolar | Generally selective for MAGL over other serine hydrolases |
| Aminopyridine-based Pyrrolidine Analogues | Neuronal Nitric Oxide Synthase (nNOS) | Nanomolar | High selectivity over iNOS and eNOS isoforms |
| 4-Phenylpyrrolidin-2-one Analogues | Aldo-Keto Reductase (AKR1C3) | Low Nanomolar (e.g., 42 nM) | >300-fold selectivity over other AKR1C isoforms |
Data in the table is representative of compound classes related to the core scaffold, as reported in the literature. acs.orgnih.govresearchgate.net
Advanced Research Applications of 4 2 Methylpyridin 3 Yl Pyrrolidin 2 One
Utilization as Chiral Building Blocks in Asymmetric Synthesis
The pyrrolidine (B122466) ring is a well-established "chiral building block" in asymmetric synthesis, a field focused on creating stereochemically pure molecules. nih.govresearchgate.net The inherent chirality of substituted pyrrolidinones, such as 4-(2-Methylpyridin-3-yl)pyrrolidin-2-one, makes them valuable starting materials for the synthesis of complex molecular targets with specific three-dimensional arrangements. The sp3-hybridized carbon atoms in the pyrrolidine ring allow for a defined stereochemistry that can be transferred through subsequent synthetic steps to the final product. nih.govnih.gov
Chiral γ-lactams are particularly useful as they can be precursors to chiral γ-aminobutyric acid (GABA) derivatives, which are important in medicine. researchgate.net Methods to obtain such chiral lactams include asymmetric conjugate additions, enzymatic resolutions, and asymmetric hydrogenations. researchgate.net While specific documented use of this compound as a chiral auxiliary—a compound that temporarily imparts chirality to a molecule during a reaction—is not extensively detailed in available literature, its structural features are consistent with those of effective chiral synthons. The pyrrolidin-2-one core provides a rigid framework, and the pyridine (B92270) substituent offers a site for further functionalization, making it a promising candidate for the development of new chiral ligands or catalysts for stereoselective transformations. mdpi.com
Scaffold for Design of Research Probes in Chemical Biology
In medicinal chemistry and chemical biology, a "scaffold" refers to the core structure of a molecule upon which various functional groups are appended to create a library of compounds with diverse biological activities. The pyrrolidine ring is considered a versatile and privileged scaffold in drug discovery. nih.govresearchgate.net Its non-planar, three-dimensional structure allows for an effective exploration of the pharmacophore space, enabling precise spatial orientation of substituents to optimize interactions with biological targets like proteins and enzymes. nih.govnih.gov
The this compound structure serves as an excellent example of such a scaffold. It combines the stereochemically rich pyrrolidinone ring with the hydrogen-bonding capabilities and aromatic interactions of the methylpyridine group. This dual-functionality is exemplified in the development of highly specific molecules for biological research. For instance, the core structure is the foundation for more complex derivatives designed as probes to study enzyme function. A key example is the development of a novel agent for imaging monoacylglycerol lipase (B570770) (MAGL), where the research began with a "piperazinyl pyrrolidine-2-one derivative" as the foundational scaffold. acs.orgnih.gov This demonstrates how the fundamental architecture of this compound can be systematically modified to produce potent and selective research tools for investigating complex biological systems.
Development of Radioligands for Molecular Imaging Research (e.g., PET Imaging Agents for Target Validation)
One of the most significant applications of the this compound scaffold is in the development of radioligands for Positron Emission Tomography (PET). nih.gov PET is a powerful molecular imaging technique that allows for the non-invasive, quantitative assessment of biological processes in vivo. frontiersin.org This is particularly valuable in drug development for target engagement validation and for studying target protein density in normal and disease states. acs.orgnih.gov
Researchers have successfully utilized this chemical framework to design and synthesize a novel PET radioligand for imaging monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. acs.orgnih.gov The resulting compound, (4R)-1-{3-[2-(¹⁸F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one (designated [¹⁸F]T-401 ), is a direct and sophisticated elaboration of the core scaffold. acs.orgfujita-hu.ac.jp
The development of [¹⁸F]T-401 was motivated by the need for a PET tracer with reversible binding kinetics, which is crucial for the accurate quantification of MAGL. nih.gov Starting with a piperazinyl pyrrolidine-2-one derivative, scientists systematically modified the molecule to optimize its properties for brain imaging. acs.org This involved tailoring the lipophilicity to ensure adequate blood-brain barrier permeability while minimizing non-specific binding. acs.org
Preclinical PET imaging studies using [¹⁸F]T-401 in mice and a macaque monkey demonstrated its efficacy. The radioligand showed high uptake in brain regions known to be enriched with MAGL. acs.org Crucially, the imaging signal was significantly reduced in MAGL-deficient mice, confirming that the tracer specifically binds to its intended target. acs.org The research concluded that [¹⁸F]T-401 binds to MAGL with specificity and adequate reversibility, producing a high-contrast image that is suitable for quantitative assessment of the enzyme. acs.orgnih.gov This work validates the utility of the this compound scaffold for creating sophisticated molecular imaging agents for in vivo target validation.
Table 1: Research Findings for the PET Radioligand [¹⁸F]T-401
| Parameter | Finding | Source Citation |
|---|---|---|
| Target Enzyme | Monoacylglycerol Lipase (MAGL) | acs.orgnih.gov |
| Imaging Modality | Positron Emission Tomography (PET) | acs.orgnih.gov |
| Core Scaffold | Piperazinyl pyrrolidine-2-one derivative | acs.orgnih.gov |
| Key Property | Binds to MAGL with adequate reversibility, allowing for quantitative assessment. | acs.orgnih.gov |
| Optimization Goal | Tailor lipophilicity to improve blood-brain barrier permeability and reduce non-specific binding. | acs.org |
| Preclinical Models | Wild-type mice, MAGL-deficient mice, and a macaque monkey. | acs.org |
| In Vivo Results | High uptake in MAGL-rich regions; specifically binds to MAGL, yielding high-contrast images. | acs.org |
| Metabolite Analysis | In mouse brain, 73% of radioactivity remained as the parent compound at 90 minutes post-injection. | acs.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-Methylpyridin-3-yl)pyrrolidin-2-one, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis often involves coupling pyrrolidin-2-one derivatives with substituted pyridines. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmospheres (N₂/Ar) can introduce the 2-methylpyridin-3-yl moiety. Solvent selection (e.g., DMF, toluene) and temperature control (60–100°C) are critical to minimize side reactions .
- Optimization : Use Design of Experiments (DoE) to assess variables like catalyst loading, solvent polarity, and reaction time. GP2 methods ( ) have achieved 33% yields for analogous compounds, suggesting iterative optimization is needed.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Characterization : Employ a combination of techniques:
- NMR : Compare chemical shifts (δ) of pyrrolidin-2-one (~2.0–3.0 ppm for CH₂ groups) and pyridine protons (~7.0–8.5 ppm) with literature data .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with theoretical m/z values (PubChem data).
- HPLC : Use C18 columns and UV detection (λ = 254 nm) to verify purity (>95%) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Screening : Start with antimicrobial assays (e.g., broth microdilution for MIC values) and cytotoxicity tests (MTT assay on cancer cell lines). For example, analogous pyrrolidin-2-one derivatives show activity against S. aureus and E. coli .
Advanced Research Questions
Q. How can conflicting NMR data for diastereomers or tautomers of this compound be resolved?
- Approach :
Perform variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism).
Use chiral HPLC or X-ray crystallography to separate/enantiomerically pure samples ().
Compare computed NMR spectra (DFT, B3LYP/6-311+G(d,p)) with experimental data .
Q. What computational strategies predict the compound’s reactivity in catalytic systems or biological targets?
- Methods :
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) based on pyridine’s electron-deficient π-system .
- MD Simulations : Simulate binding stability (e.g., RMSD < 2.0 Å over 100 ns) to prioritize targets for wet-lab validation.
- QSAR : Correlate substituent effects (e.g., methyl group position) with bioactivity .
Q. How can synthetic yields be improved for scale-up without compromising stereochemical integrity?
- Strategies :
- Flow Chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization).
- Enzyme Catalysis : Lipases or transaminases can achieve enantioselective synthesis (e.g., >90% ee for chiral pyrrolidinones) .
- DoE : Optimize parameters like reagent stoichiometry (1.2–1.5 equiv) and residence time .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
